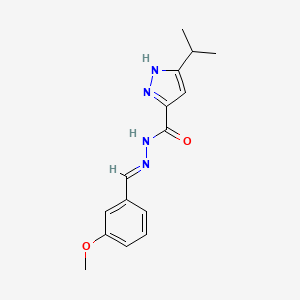
3-Isopropyl-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Isopropyl-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C15H18N4O2 and its molecular weight is 286.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-Isopropyl-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound belonging to the class of pyrazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
- IUPAC Name : N-[(Z)-(3-methoxyphenyl)methylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide
- Molecular Formula : C15H18N4O2
- Molecular Weight : 286.33 g/mol
- CAS Number : 303106-33-4
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds possess antibacterial activity against multidrug-resistant bacteria. The effectiveness of these compounds is often measured using Minimum Inhibitory Concentration (MIC) values.
| Compound | Microorganism | MIC (µg/mL) |
|---|---|---|
| Compound 1 | Staphylococcus epidermidis | 7.81 |
| Compound 2 | Acinetobacter baumannii | 15.62 |
| Compound 3 | Enterococcus faecalis | 7.81 |
These findings suggest that compounds related to this compound may also demonstrate similar or enhanced antimicrobial effects, making them candidates for further investigation in treating infections caused by resistant strains .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been explored in various studies. For example, compounds have shown antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The IC50 values indicate the concentration required to inhibit cell growth by 50%.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | <0.1 |
| Compound B | PC-3 | 0.33 |
These results highlight the potential of this compound as a lead compound in cancer therapy .
The mechanism of action for this compound is believed to involve the inhibition of specific enzymes that play crucial roles in metabolic pathways:
- Dipeptidyl Peptidase IV (DPP-IV) : Inhibition may enhance insulin secretion, impacting glucose metabolism.
- α-Amylase and α-Glucosidase : These enzymes are involved in carbohydrate digestion; their inhibition could lower blood glucose levels.
By targeting these enzymes, the compound could potentially manage conditions like diabetes and obesity .
Pharmacokinetics
While specific pharmacokinetic data for this compound is limited, similar compounds have been studied for their absorption, distribution, metabolism, and excretion (ADME) profiles. Optimizing these parameters is crucial for developing effective therapeutic agents.
Case Studies
Several studies have investigated the biological activities of pyrazole derivatives:
- Antimicrobial Efficacy : A study demonstrated that certain pyrazole derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like ciprofloxacin .
- Anticancer Properties : Research on related compounds revealed significant antiproliferative effects against various cancer cell lines, suggesting a need for further exploration into their mechanisms and therapeutic applications .
Properties
CAS No. |
303106-33-4 |
|---|---|
Molecular Formula |
C15H18N4O2 |
Molecular Weight |
286.33 g/mol |
IUPAC Name |
N-[(E)-(3-methoxyphenyl)methylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H18N4O2/c1-10(2)13-8-14(18-17-13)15(20)19-16-9-11-5-4-6-12(7-11)21-3/h4-10H,1-3H3,(H,17,18)(H,19,20)/b16-9+ |
InChI Key |
YOFWRWXTIJMCQB-CXUHLZMHSA-N |
Isomeric SMILES |
CC(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC(=CC=C2)OC |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)NN=CC2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















